Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate
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Overview
Description
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl isoxazolo[5,4-b]pyridine-3-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). The reaction is carried out at room temperature in ethanol, providing moderate to good yields . This method is advantageous due to its simplicity, short reaction time, and operational ease.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H and eco-friendly solvents such as ethanol suggests a potential for scalable and sustainable industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl isoxazolo[5,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other proteins critical for cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Isoxazolo[4,5-b]pyridines: Another class of isoxazole derivatives with potential medicinal applications.
Uniqueness
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which may confer distinct chemical and biological properties compared to other isoxazole derivatives.
Biological Activity
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of isoxazole derivatives, which are known for their heterocyclic structures. The presence of the isoxazole ring contributes to its potential biological activities. The compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial , antiviral , and antifungal activities. For example, it has been investigated for its efficacy against several bacterial strains and fungi, demonstrating potential as a bioactive molecule in therapeutic applications.
2. Anticancer Activity
The compound has shown promising results in various cancer cell lines:
- Cytotoxicity Studies : this compound has been tested against human tumor cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), revealing significant cytotoxic effects with IC50 values in the low micromolar range. For instance, one study reported an IC50 of 0.19 µM against HepG2 cells .
- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and proliferation. It potentially affects enzymes critical for cancer cell survival, such as kinases .
3. Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The dual inhibition of COX-2 and sEH enzymes has been noted in related compounds within the same chemical family .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antitumor Activity : A comprehensive study evaluated multiple derivatives of isoxazole compounds against various cancer cell lines. The results indicated that modifications to the structure could enhance cytotoxicity significantly compared to parent compounds .
- Antimicrobial Evaluation : Another research effort focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. This compound demonstrated effective inhibition against several strains, suggesting a potential role in developing new antimicrobial agents.
Properties
IUPAC Name |
ethyl [1,2]oxazolo[5,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)7-6-4-3-5-10-8(6)14-11-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGUNZVLWYBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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